molecular formula C8H8N2O5 B1606980 4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 89977-22-0

4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1606980
CAS No.: 89977-22-0
M. Wt: 212.16 g/mol
InChI Key: GJSAGPKAERRLKB-UHFFFAOYSA-N
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Description

4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the nitro group, leading to a wide range of chemical and biological properties.

Scientific Research Applications

4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form reactive species is a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
  • 1-Benzyl-1,2-dihydro-4,6-dimethyl-2-oxopyridine-3-carbonitrile

Uniqueness

4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its nitro and carboxylic acid groups make it a versatile compound for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

4,6-dimethyl-5-nitro-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-3-5(8(12)13)7(11)9-4(2)6(3)10(14)15/h1-2H3,(H,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSAGPKAERRLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1[N+](=O)[O-])C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289564
Record name ST038660
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89977-22-0
Record name NSC61968
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST038660
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 2
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Reactant of Route 6
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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